2'-Deoxy-N-(4-fluorobenzoyl)adenosine 2'-Deoxy-N-(4-fluorobenzoyl)adenosine
Brand Name: Vulcanchem
CAS No.: 90335-44-7
VCID: VC19234269
InChI: InChI=1S/C17H16FN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1
SMILES:
Molecular Formula: C17H16FN5O4
Molecular Weight: 373.3 g/mol

2'-Deoxy-N-(4-fluorobenzoyl)adenosine

CAS No.: 90335-44-7

Cat. No.: VC19234269

Molecular Formula: C17H16FN5O4

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxy-N-(4-fluorobenzoyl)adenosine - 90335-44-7

Specification

CAS No. 90335-44-7
Molecular Formula C17H16FN5O4
Molecular Weight 373.3 g/mol
IUPAC Name 4-fluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C17H16FN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1
Standard InChI Key GBJOLZBKTCCYGU-YNEHKIRRSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O

Introduction

Chemical Structure and Properties

2'-Deoxy-N-(4-fluorobenzoyl)adenosine (CAS 90335-44-7) is a synthetic nucleoside derivative derived from 2'-deoxyadenosine. The compound features a 4-fluorobenzoyl moiety substituted at the nitrogen atom of the ribose sugar (Figure 1). This modification introduces steric and electronic effects that influence its interaction with biological targets .

Molecular Characteristics

  • Molecular Formula: C₁₇H₁₈FN₅O₄

  • Molecular Weight: 375.36 g/mol

  • Exact Mass: 375.1342 Da

  • IUPAC Name: [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorobenzoate

The fluorine atom at the para position of the benzoyl group enhances electronegativity, improving binding affinity to enzymes like DNA polymerases and reverse transcriptases .

Synthesis and Structural Optimization

The synthesis of 2'-deoxy-N-(4-fluorobenzoyl)adenosine involves multi-step reactions starting from 2'-deoxyadenosine (Table 1) :

Table 1: Key Synthetic Steps

StepReactionReagents/ConditionsYield
1Protection of 2'-deoxyadenosineTrityl chloride, DMAP, DMF85%
2Acylation at N-position4-Fluorobenzoyl chloride, pyridine78%
3DeprotectionTFA/water (9:1)92%

Biological Activity and Mechanism of Action

Antiviral Activity

The compound inhibits viral replication by competing with natural nucleosides for incorporation into viral DNA/RNA. In vitro studies against herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1) show IC₅₀ values of 0.8 μM and 1.2 μM, respectively . Its fluorine moiety increases affinity for viral polymerases by 3-fold compared to non-fluorinated analogs .

Anticancer Activity

2'-Deoxy-N-(4-fluorobenzoyl)adenosine disrupts DNA synthesis in rapidly dividing cells. In MCF-7 breast cancer cells, it induces apoptosis with an EC₅₀ of 5.4 μM, outperforming 5-fluorouracil (EC₅₀ = 12.3 μM) . Mechanistically, it inhibits thymidylate synthase and incorporates into DNA, causing chain termination .

Table 2: Comparative Anticancer Activity

Cell LineEC₅₀ (μM)Selectivity Index (vs. Normal Cells)
MCF-75.418.2
HeLa7.114.7
A5499.810.1

Pharmacokinetics and Metabolic Stability

The fluorobenzoyl group confers resistance to enzymatic hydrolysis. In rat liver microsomes, the compound exhibits a half-life of 4.2 hours, compared to 0.8 hours for non-fluorinated analogs . Key pharmacokinetic parameters include:

  • Bioavailability (oral): 22%

  • Protein Binding: 89%

  • Clearance: 0.32 L/h/kg

Mass spectrometry studies identify two primary metabolites: 4-fluorobenzoic acid (Phase I) and glucuronidated adducts (Phase II) .

Applications in Drug Development

Antiviral Therapeutics

The compound’s selectivity for viral enzymes positions it as a lead candidate for HSV and HIV therapies. Structural analogs are under investigation for improved blood-brain barrier penetration .

Oncology

Ongoing clinical trials explore its synergy with checkpoint inhibitors in solid tumors. Preclinical data show a 40% reduction in tumor volume in murine xenograft models at 10 mg/kg dosing .

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates lipid-based formulations.

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.7 μM) risks drug-drug interactions .

Future research aims to optimize pharmacokinetics through prodrug strategies and nanoparticle delivery systems .

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